molecular formula C10H11NO B1506360 3,4-Dihydro-1H-benzo[c]azepin-5(2H)-one

3,4-Dihydro-1H-benzo[c]azepin-5(2H)-one

Número de catálogo: B1506360
Peso molecular: 161.2 g/mol
Clave InChI: LCCOHIFCYVTBHJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-Dihydro-1H-benzo[c]azepin-5(2H)-one is a versatile benzazepinone derivative that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry and pharmaceutical research . Compounds featuring the benzazepine core are of significant interest due to their diverse biological activities, with research applications in the development of psychotropic agents, anticancer therapeutics, and central nervous system (CNS) active drugs . The structure is a seven-membered heterocyclic ring fused to a benzene ring, providing a rigid framework for the design of novel bioactive molecules . This high-purity compound is characterized by its molecular formula C10H11NO and a molecular weight of 161.20 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C to ensure long-term stability . This product is intended for research and further manufacturing applications only and is strictly not intended for direct human or veterinary use .

Propiedades

Fórmula molecular

C10H11NO

Peso molecular

161.2 g/mol

Nombre IUPAC

1,2,3,4-tetrahydro-2-benzazepin-5-one

InChI

InChI=1S/C10H11NO/c12-10-5-6-11-7-8-3-1-2-4-9(8)10/h1-4,11H,5-7H2

Clave InChI

LCCOHIFCYVTBHJ-UHFFFAOYSA-N

SMILES canónico

C1CNCC2=CC=CC=C2C1=O

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Differences

  • Benzotriazepinones () feature a triazepine ring, which may improve metabolic stability compared to azepinones .
  • Substituent Effects: Chlorine: The 7-chloro derivative () exhibits enhanced bioactivity, likely due to increased lipophilicity and receptor binding affinity, as seen in its role in Tolvaptan synthesis . Tosyl Group: Acts as a protecting group, stabilizing reactive intermediates for further functionalization (e.g., cross-coupling reactions) .

Commercial and Industrial Relevance

  • Availability : Derivatives like 7-chloro and 7-bromo analogs are commercially available (e.g., TCI America, BLDpharm) at premium prices ($191.57–$760.38 per gram), reflecting their demand in medicinal chemistry .
  • Regulatory Status : Nitro-substituted derivatives (e.g., CAS 137982-91-3) are classified under HS-code 2933999000 for heterocyclic compounds, indicating their global trade relevance .

Métodos De Preparación

Synthetic Routes and Cyclization Strategies

The core approach to synthesizing 3,4-dihydro-1H-benzo[c]azepin-5(2H)-one involves the cyclization of suitably substituted precursors that contain both aromatic and amine functional groups. Two main synthetic approaches are commonly reported:

  • Cyclization of 2-Aminobenzophenone Derivatives:
    This method involves the reaction of 2-aminobenzophenone with reagents such as p-toluenesulfonyl chloride in the presence of bases like triethylamine. The intermediate formed undergoes intramolecular cyclization to yield the azepinone ring system. This approach is often used to prepare tosyl-protected derivatives like 2-tosyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one, which enhances compound stability and modulates electronic properties.

  • Cyclization of Halogenated Precursors and Alkylation:
    Another route involves cyclization of halogenated aromatic precursors (e.g., 2-(2’-bromophenyl)ethynylaniline) under basic conditions to form the azepine ring. Subsequent functionalization such as methylation or other alkylations can be performed to introduce substituents at specific positions (e.g., 7-methyl derivatives).

Reaction Conditions and Optimization

The synthesis typically requires careful control of reaction parameters to maximize yield and purity:

Step Key Parameters Yield Range Purity (HPLC)
Cyclization 0–60 °C, 12–24 h, basic or acidic media 45–70% ≥95%
Alkylation Room temperature, 24 h, Lewis acid catalysis (e.g., AlCl₃) 60–70% ≥98%
Protection/Deprotection (if applicable) Ambient to mild heating, inert atmosphere 50–90% ≥95%
  • Temperature Control: Maintaining temperatures below 60 °C during cyclization prevents side reactions and decomposition.
  • Catalyst Use: Lewis acids such as AlCl₃ facilitate Friedel-Crafts type alkylations for methylation steps.
  • Reaction Time: Typically ranges from 12 to 48 hours depending on the step and substrate reactivity.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is often employed to minimize oxidation or side reactions.
  • Purification: Column chromatography using silica gel with hexane:ethyl acetate gradients, followed by recrystallization (e.g., ethanol or methanol/water mixtures), ensures high purity.

One-Pot Multistep Synthesis Approaches

Recent advances have introduced one-pot multibond forming processes that streamline the synthesis of related benzoazepine derivatives:

  • Starting from 2-iodoanilines, allylic trichloroacetimidates bearing 2-allylaminoaryl groups are synthesized via Mizoroki–Heck coupling.
  • These intermediates undergo thermally mediated Overman rearrangement followed by ring-closing metathesis catalyzed by Grubbs’ second-generation catalyst to form 5-amino-2,5-dihydro-1H-benzo[b]azepines, which are structurally similar to benzo[c]azepinones.
  • Optimization of catalyst loading (5 mol %), reaction temperature (60 °C), and reaction time (18–24 h) led to yields up to 81% for these steps.

Though this exact one-pot process is reported for benzo[b]azepines, the methodology offers insights into efficient ring formation strategies that could be adapted for benzo[c] analogues.

Industrial Production Considerations

Industrial scale-up focuses on:

  • Reaction Efficiency: Using continuous flow reactors and automated systems to improve yield and reproducibility.
  • Cost-Effectiveness: Employing simple two-step reaction sequences with high atom economy, as exemplified by analogous heterocyclic compounds prepared via base-mediated intermediate formation followed by acid-catalyzed ring closure.
  • Purity and Safety: Optimizing solvent systems and reaction parameters to minimize impurities and hazardous byproducts.

Analytical Techniques for Structural Confirmation

Confirming the structure and purity of 3,4-dihydro-1H-benzo[c]azepin-5(2H)-one involves:

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Notes
Cyclization of 2-aminobenzophenone with p-toluenesulfonyl chloride + base Triethylamine, RT to 60 °C, 12–24 h 53–90 Produces tosyl-protected azepinone derivatives
Cyclization of halogenated precursors + alkylation Base-mediated cyclization, AlCl₃ catalyzed methylation 45–70 (cyclization), 60–70 (alkylation) Multi-step, regioselective substitution
One-pot multibond forming process (benzo[b]azepines) Mizoroki–Heck coupling, Overman rearrangement, RCM with Grubbs II catalyst Up to 81 Potentially adaptable for benzo[c] analogues
Industrial two-step synthesis (analogous compounds) Base reaction + acid-catalyzed ring closure High Simple, scalable, cost-effective

Q & A

Q. How can green chemistry principles be applied to reduce waste in synthesis?

  • Answer :
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for ≥5 reaction cycles without yield loss .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.